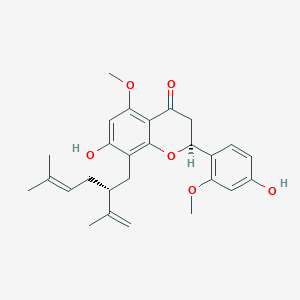

(2S)-2'-methoxykurarinone

Description

This compound is a natural product found in Sophora flavescens with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAQQSUPNZAWEY-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-2'-Methoxykurarinone: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2'-methoxykurarinone, a prenylated flavanone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antineoplastic, and antidiabetic properties.[1] This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and isolation, and a summary of its known biological functions. Quantitative data from various studies have been consolidated for comparative analysis, and key experimental protocols are presented to facilitate reproducibility. Furthermore, a proposed signaling pathway is visualized to illustrate its mechanism of action.

Natural Source

The principal natural source of this compound is the root of Sophora flavescens[1][2][3], a plant species belonging to the Fabaceae family. This traditional Chinese herb, also known as "Ku Shen," is widely distributed in Northeast Asia and Europe.[4] The roots of Sophora flavescens are rich in a variety of secondary metabolites, particularly flavonoids and alkaloids, which contribute to its medicinal properties.[4][5] this compound is a dimethoxyflavanone, structurally related to (2S)-(-)-kurarinone, where the hydroxyl group at the 2' position is replaced by a methoxy group.[3]

Isolation and Purification of this compound

The isolation of this compound from the roots of Sophora flavescens involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific yields for this compound are not always explicitly reported, the general methodologies for isolating flavonoids from this plant can be adapted and optimized.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of flavonoids, including this compound, from Sophora flavescens.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered roots of Sophora flavescens (e.g., 9.0 kg) are used as the starting material.[4]

-

Extraction Solvent: 95% ethanol is a commonly used solvent for extraction.[4] Other solvents like methanol have also been reported.[2]

-

Extraction Method: Flash extraction (3 x 2 hours) or other methods like ultrasonic-assisted extraction can be employed.[4][6] The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

2.2.2. Fractionation to Obtain Total Flavonoids:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 1 mol/L hydrochloric acid) to remove alkaloids.[4]

-

The acidic solution is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate.

-

The organic layer, containing the flavonoids, is collected and concentrated to obtain the total flavonoid fraction.

2.2.3. Chromatographic Purification:

-

Initial Column Chromatography: The total flavonoid fraction is subjected to column chromatography over Sephadex LH-20 gel with a mobile phase of chloroform/methanol (1:1, v/v) to yield several primary fractions.[4]

-

Silica Gel Chromatography: Fractions enriched with the target compound are further purified by silica gel column chromatography using a gradient elution system, such as petroleum ether-acetone.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative HPLC with a mobile phase such as methanol-water to obtain the pure this compound.[5]

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Biological Activity | Assay System | IC50 / EC50 | Notes |

| α-glucosidase inhibition | In vitro enzyme assay | 155 µM | Noncompetitive inhibitor.[1] |

| Cytotoxicity | Human myeloid leukemia HL-60 cells | Not specified | Exhibits cytotoxic activity.[1][3] |

| Anti-inflammatory | LPS-treated RAW264.7 cells | Not specified | Inhibits NO production.[5] |

| IDO1 Inhibition | In vitro enzyme assay | 4.3–31.4 µM (for a group of flavonoids including 2'-methoxykurarinone) | Non-competitive inhibitor of IDO1.[2] |

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. It has been shown to suppress the production of cutaneous T cell-attracting chemokine (CTACK/CCL27) in human keratinocytes, a process implicated in inflammatory skin conditions.[7] This suppression is mediated through the induction of Heme Oxygenase-1 (HO-1) and the inhibition of NF-κB activation.[7]

Furthermore, the related compound kurarinone has been shown to exert its anti-inflammatory and antioxidant effects by activating the Keap1/Nrf2 signaling pathway, leading to the upregulation of HO-1.[8] It is plausible that this compound shares a similar mechanism of action.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound.

References

- 1. This compound | Antifection | Akt | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]

- 7. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling (2S)-2'-Methoxykurarinone: A Technical Guide to its Discovery and Biological Activity in Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a plant with a long history in traditional medicine, is a rich source of bioactive flavonoids. Among these is (2S)-2'-methoxykurarinone, a lavandulyl flavanone that has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this promising natural compound, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development.

Discovery and Characterization

This compound was first reported as a cytotoxic constituent of Sophora flavescens in a study by Kang et al. in 2000. The compound was isolated from the dried roots of the plant and its structure was elucidated using spectroscopic methods. A United States patent further describes an extract of Sophora flavescens flavonoids containing approximately 1-5% by weight of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | Human myeloid leukemia (HL-60) | IC50 | 13.7 μM | [1] |

| Component | Plant Part | Extraction Method | Percentage in Extract | Reference |

| This compound | Dried Roots | Flavonoid Extraction | 1-5% (w/w) |

Experimental Protocols

General Flavonoid Extraction and Isolation from Sophora flavescens

While the specific, detailed protocol for the initial isolation of this compound from the original discovery paper by Kang et al. (2000) is not publicly available in its entirety, a general methodology for the extraction and isolation of flavonoids from Sophora flavescens can be described as follows. This protocol is based on common practices for the separation of such compounds.

1. Plant Material Preparation:

-

Dried roots of Sophora flavescens are pulverized into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered root material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction of the flavonoids.

-

The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their solubility properties. Flavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

The flavonoid-rich fractions are subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.

5. Structural Elucidation:

-

The purified compound's structure is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.

-

In Vitro Anti-Inflammatory Activity Assay: Measurement of CTACK/CCL27 Production in HaCaT Cells

This protocol is based on the methodology described by Jeong et al. (2010) to evaluate the anti-inflammatory effects of this compound.

1. Cell Culture:

-

Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

-

HaCaT cells are seeded in culture plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) and Interleukin-1beta (IL-1β) (e.g., 10 ng/mL) for a designated time (e.g., 24 hours) to induce the production of the chemokine CTACK/CCL27.

3. Measurement of CTACK/CCL27:

-

The cell culture supernatant is collected.

-

The concentration of CTACK/CCL27 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

-

The results are expressed as the concentration of CTACK/CCL27 (e.g., in pg/mL).

-

The inhibitory effect of this compound is calculated as the percentage reduction in CTACK/CCL27 production compared to the stimulated control group.

Signaling Pathways

Inhibition of NF-κB Signaling and Induction of Heme Oxygenase-1 (HO-1)

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and HO-1 signaling pathways. In response to inflammatory stimuli like TNF-α and IL-1β, this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. Concurrently, it induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.

Potential Involvement in the PERK-ATF4 Pathway

While direct evidence for the interaction of this compound with the PERK-ATF4 pathway is still emerging, other related flavonoids from Sophora flavescens have been shown to modulate this signaling cascade, which is a key component of the unfolded protein response (UPR) and is activated by endoplasmic reticulum (ER) stress. This pathway plays a crucial role in cell fate decisions, including apoptosis and cell cycle arrest.

Conclusion

This compound, a flavonoid isolated from Sophora flavescens, demonstrates significant cytotoxic and anti-inflammatory activities. Its ability to inhibit the NF-κB signaling pathway and induce the protective enzyme HO-1 highlights its potential as a therapeutic agent for inflammatory conditions. Further investigation into its mechanism of action, particularly its potential role in the PERK-ATF4 pathway, is warranted to fully elucidate its therapeutic potential in various diseases, including cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising natural product.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2S)-2'-methoxykurarinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of (2S)-2'-methoxykurarinone, a naturally occurring flavanone isolated from the roots of Sophora flavescens. This document details the spectroscopic data interpretation and experimental protocols integral to its structural determination, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H-NMR Spectroscopic Data (representative values)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 5.58 | dd | 12.8, 3.2 |

| 3a | 3.10 | dd | 17.0, 12.8 |

| 3b | 2.85 | dd | 17.0, 3.2 |

| 5-OCH₃ | 3.88 | s | |

| 6 | 6.15 | s | |

| 2'-OCH₃ | 3.80 | s | |

| 3' | 6.55 | d | 2.4 |

| 5' | 6.52 | dd | 8.4, 2.4 |

| 6' | 7.20 | d | 8.4 |

| 1" | ~2.5 | m | |

| 2" | ~1.9 | m | |

| 3" | 5.10 | t | 7.0 |

| 4" | ~2.0 | m | |

| 5" | 1.65 | s | |

| 6" | 1.58 | s | |

| 7" | 4.68, 4.65 | br s | |

| 8" | 1.75 | s |

Note: Data is compiled based on typical values for similar flavanones and may vary slightly based on solvent and instrument.

Table 2: ¹³C-NMR Spectroscopic Data (representative values)

| Position | Chemical Shift (δ) ppm |

| 2 | 76.5 |

| 3 | 43.2 |

| 4 | 192.0 |

| 4a | 103.5 |

| 5 | 162.8 |

| 5-OCH₃ | 55.6 |

| 6 | 94.5 |

| 7 | 165.2 |

| 8 | 108.8 |

| 8a | 161.9 |

| 1' | 121.8 |

| 2' | 157.5 |

| 2'-OCH₃ | 55.4 |

| 3' | 103.0 |

| 4' | 158.0 |

| 5' | 106.5 |

| 6' | 129.8 |

| 1" | 27.8 |

| 2" | 41.0 |

| 3" | 124.5 |

| 4" | 131.5 |

| 5" | 25.7 |

| 6" | 17.9 |

| 7" | 110.2 |

| 8" | 22.5 |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRESIMS | ESI+ | 453.2275 [M+H]⁺ | Corresponds to Molecular Formula C₂₇H₃₂O₆ |

Experimental Protocols

The elucidation of the structure of this compound involves a systematic workflow encompassing extraction, isolation, and spectroscopic analysis.

Isolation of this compound

The compound is typically isolated from the dried roots of Sophora flavescens.[1][2]

-

Extraction: The powdered roots are subjected to solvent extraction, commonly with methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The flavanones, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).

-

Data Acquisition: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.

-

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: A flowchart detailing the experimental workflow from plant material to the final elucidated chemical structure.

Interpretation of Spectroscopic Data

The elucidation of the complex structure of this compound is a stepwise process of interpreting the data from various spectroscopic techniques.

Determination of Molecular Formula

High-resolution mass spectrometry (HRESIMS) provides the accurate mass of the protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular formula as C₂₇H₃₂O₆. This formula indicates 12 degrees of unsaturation.

Analysis of the Flavanone Skeleton

The ¹H-NMR and ¹³C-NMR spectra reveal characteristic signals for a flavanone core structure.

-

The signals in the ¹H-NMR spectrum at δ 5.58 (dd), 3.10 (dd), and 2.85 (dd) are characteristic of the H-2, H-3a, and H-3b protons of the C-ring of a flavanone, respectively. The coupling constants confirm their relationship.

-

The ¹³C-NMR spectrum shows a carbonyl carbon (C-4) at approximately δ 192.0, an oxygenated methine carbon (C-2) around δ 76.5, and a methylene carbon (C-3) near δ 43.2, further supporting the flavanone skeleton.

Substitution Pattern on the A and B Rings

-

A-Ring: The ¹H-NMR spectrum shows a single proton signal at δ 6.15 (s), indicating a pentasubstituted A-ring. The presence of a methoxy group signal at δ 3.88 (s) and its HMBC correlation to the carbon at δ 162.8 (C-5) confirms its position at C-5.

-

B-Ring: The ¹H-NMR spectrum displays an ABX spin system with signals at δ 7.20 (d), 6.55 (d), and 6.52 (dd), which is characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group at δ 3.80 (s) is placed at C-2' based on HMBC correlations.

Identification of the Lavandulyl Side Chain

The remaining signals in the NMR spectra are attributed to a lavandulyl group attached to the A-ring.

-

The ¹H-NMR signals for vinyl protons, methyl groups, and methylene groups, along with their correlations in the COSY spectrum, establish the lavandulyl moiety.

-

The point of attachment of this side chain to the A-ring at the C-8 position is confirmed by HMBC correlations from the benzylic protons of the lavandulyl group to the carbons of the A-ring (C-7, C-8, and C-8a).

Stereochemistry

The absolute configuration at the C-2 position is determined to be 'S' based on Circular Dichroism (CD) spectroscopy, which typically shows a negative Cotton effect for (2S)-flavanones.

The following diagram illustrates the key HMBC correlations used to piece together the structure of this compound.

Caption: A diagram illustrating key 2D NMR (HMBC) correlations that are crucial for connecting the different fragments of the molecule.

Conclusion

The structure of this compound has been unequivocally established through the systematic application and interpretation of modern spectroscopic techniques. This guide provides a foundational understanding of the experimental and analytical processes involved, offering valuable insights for researchers engaged in the study of natural products. The detailed methodologies and data presented herein can serve as a practical reference for the isolation and structure elucidation of other novel flavonoid compounds.

References

(2S)-2'-Methoxykurarinone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2'-methoxykurarinone is a lavandulyl flavanone isolated from the roots of Sophora flavescens.[1] This natural compound has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, neuroprotective, and potential antidiabetic properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used to elucidate its effects.

Quantitative Biological Activity Data

The following tables summarize the known quantitative data for the biological activity of this compound and related compounds.

Table 1: BACE1 Inhibitory Activity of Lavandulyl Flavanones from Sophora flavescens

| Compound | IC50 (µM) | Inhibition Type |

| Lavandulyl Flavanone 1 | 5.2 | Noncompetitive |

| Lavandulyl Flavanone 2 | 3.3 | Noncompetitive |

| Lavandulyl Flavanone 5 | 8.4 | Noncompetitive |

| This compound (Lavandulyl Flavanone 6) | 2.6 | Noncompetitive |

| Lavandulyl Flavanone 8 | 6.7 | Noncompetitive |

Data sourced from Hwang et al., 2008. Lavandulyl flavanones were evaluated for their inhibitory effects against β-secretase (BACE1).[2]

Table 2: α-Glucosidase Inhibitory Activity of this compound

| Enzyme | IC50 (µM) |

| α-Glucosidase | 155 |

This data indicates the potential for this compound in the management of diabetes through the inhibition of carbohydrate-metabolizing enzymes.

Core Biological Activities and Signaling Pathways

Anti-inflammatory Activity: Suppression of CTACK/CCL27 in Keratinocytes

This compound exhibits significant anti-inflammatory effects by suppressing the production of the cutaneous T-cell attracting chemokine (CTACK), also known as CCL27, in human keratinocytes. This activity is particularly relevant to inflammatory skin conditions. The mechanism involves the induction of Heme Oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway.

Signaling Pathway of this compound in Suppressing CCL27

References

(2S)-2'-Methoxykurarinone: A Technical Guide on the Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2'-methoxykurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its role in inducing apoptosis. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and drug development efforts. While research on this specific flavanone is ongoing, this guide consolidates existing knowledge to support the scientific community.

Introduction

This compound is a natural flavonoid that has been identified as having anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties[1]. Its cytotoxic activity against human myeloid leukemia HL-60 cells has been established, suggesting its potential as an anticancer agent[1][2]. This document aims to provide an in-depth technical overview of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on apoptosis induction.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from available studies are summarized in the table below.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 13.7 | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 21.1 | [3] |

Mechanism of Action: Induction of Apoptosis

The primary mechanism of anticancer action for this compound and related lavandulyl flavonoids from Sophora flavescens is the induction of apoptosis[3][4]. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.

Apoptotic Signaling Pathways

While the precise signaling pathways activated by this compound in cancer cells are not yet fully elucidated, research on related flavonoids and extracts from Sophora flavescens suggests the involvement of key apoptosis-regulating pathways, including the intrinsic (mitochondrial) pathway and potentially the PI3K/Akt survival pathway.

The intrinsic pathway of apoptosis is centered on the mitochondria. In response to cellular stress, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, ultimately leading to cell death. It is hypothesized that this compound may modulate the expression or activity of Bcl-2 family proteins to favor apoptosis.

Figure 1: Hypothesized intrinsic apoptotic pathway induced by this compound.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets. Many flavonoids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway. It is plausible that this compound could also inhibit this pathway, thereby reducing the threshold for apoptosis induction.

Figure 2: Hypothesized inhibition of the PI3K/Akt survival pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant.

Future Directions

Further research is required to fully elucidate the anticancer mechanism of action of this compound. Key areas for future investigation include:

-

Target Identification: Identifying the direct molecular targets of this compound in cancer cells.

-

Signaling Pathway Analysis: Conducting detailed studies to confirm the involvement of the intrinsic apoptotic pathway and the PI3K/Akt pathway, including Western blot analysis of key proteins (Bcl-2, Bax, cleaved caspases, phosphorylated Akt).

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anticancer agents.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells, likely mediated through the induction of apoptosis. While the precise molecular mechanisms are still under investigation, current evidence points towards the potential involvement of the intrinsic apoptotic pathway and the inhibition of pro-survival signaling pathways such as PI3K/Akt. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential therapeutic applications in oncology.

References

pharmacological properties of 2'-O-Methylkurarinone

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific pharmacological data, synthesis protocols, or biological activity studies for 2'-O-Methylkurarinone. This document will therefore provide a comprehensive overview of the well-researched parent compound, kurarinone , to serve as a foundational guide. The pharmacological properties of kurarinone offer significant insights into the potential, albeit uninvestigated, activities of its methylated derivative.

Introduction to Kurarinone

Kurarinone is a natural flavanone predominantly isolated from the roots of Sophora flavescens.[1] It has garnered considerable scientific interest due to its diverse and potent pharmacological activities. This technical guide synthesizes the current understanding of kurarinone's core pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects. We present quantitative data in structured tables, detail key experimental methodologies, and visualize the intricate signaling pathways it modulates.

Core Pharmacological Properties

Kurarinone exhibits a broad spectrum of biological activities, making it a compelling candidate for further drug development. Its primary pharmacological effects are categorized as anticancer, anti-inflammatory, and neuroprotective.

Anticancer Activity

Kurarinone has demonstrated significant anticancer potential across a range of cancer cell lines, including cervical, lung (non-small and small cell), liver, esophageal, breast, gastric, and prostate cancers.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2]

Quantitative Anticancer Data:

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| H1688 | Small-Cell Lung Cancer | 12.5 | [2] |

| H146 | Small-Cell Lung Cancer | 30.4 | [2] |

| BEAS-2B | Human Bronchial Epithelial (Normal) | 55.8 | [3] |

| A549 | Non-Small Cell Lung Cancer | Not specified, but potent activity reported | [3] |

| HL-60 | Human Myeloid Leukemia | 18.5 | [2] |

| PC3 | Prostate Cancer | Cytostatic effects at 20 and 50 µM | [2] |

In Vivo Anticancer Efficacy:

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| A549 Xenograft Rat Model | Non-Small Cell Lung Cancer | 20 and 40 mg/kg body weight | Significant reduction in tumor weight and volume | [4] |

Anti-inflammatory Effects

Kurarinone exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6][7] It has shown therapeutic potential in models of arthritis and sepsis.[7]

Key Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Kurarinone significantly reduces the levels of TNF-α, IL-6, IFN-γ, and IL-17A.[7]

-

Modulation of Inflammatory Pathways: It inhibits the MAPK/NF-κB signaling pathways and suppresses the activation of the NLRP3 inflammasome.[6]

-

Activation of the Nrf2/HO-1 Pathway: Kurarinone downregulates KEAP1, leading to the activation of Nrf2 and subsequent induction of the antioxidant enzyme heme oxygenase-1 (HO-1).[1][5]

Neuroprotective Properties

Kurarinone has demonstrated neuroprotective effects in various experimental models, suggesting its potential for treating neurodegenerative diseases and neuronal injury.[8][9]

Key Neuroprotective Mechanisms:

-

Inhibition of BACE1: Kurarinone downregulates the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[9]

-

Activation of PI3K/AKT Signaling: By inhibiting BACE1, kurarinone activates the PI3K/AKT signaling pathway, which is crucial for neuronal survival.[9]

-

Alleviation of Neuroinflammation: In a mouse model of Parkinson's disease, kurarinone attenuated neuroinflammation by suppressing the activation of microglia and the NF-κB signaling pathway.[8][10]

-

Reduction of Oxidative Stress: It has been shown to reduce the production of reactive oxygen species (ROS).[6]

Signaling Pathways Modulated by Kurarinone

Kurarinone's diverse pharmacological effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of kurarinone.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., H1688, H146) and normal cells (e.g., BEAS-2B) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of kurarinone (e.g., 0-50 µM) for a specified duration (e.g., 24 hours).[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Cells treated with kurarinone are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, MAPKs, Nrf2, HO-1, BACE1, p-AKT, AKT).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Athymic nude mice are used for the study.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., A549) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal or oral administration of kurarinone at specific dosages (e.g., 20 and 40 mg/kg/day).[4]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the experiment.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further histological or molecular analysis.

Conclusion and Future Directions

Kurarinone is a promising natural compound with well-documented anticancer, anti-inflammatory, and neuroprotective properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. While this guide provides a comprehensive overview of kurarinone, the absence of data on 2'-O-Methylkurarinone highlights a significant knowledge gap.

Future research should focus on:

-

Synthesis of 2'-O-Methylkurarinone: The development of a synthetic route for 2'-O-Methylkurarinone is the first critical step.

-

Pharmacological Screening: Once synthesized, this derivative should be screened for its anticancer, anti-inflammatory, and neuroprotective activities to determine if the 2'-O-methylation enhances or alters the pharmacological profile of the parent compound.

-

Mechanism of Action Studies: Elucidating the signaling pathways and molecular targets of 2'-O-Methylkurarinone will be essential to understand its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity of both kurarinone and its methylated derivative are necessary for any future clinical development.

This technical guide serves as a foundational resource for researchers interested in the pharmacological potential of kurarinone and its derivatives. The wealth of information on the parent compound provides a strong rationale for the investigation of novel analogs such as 2'-O-Methylkurarinone.

References

- 1. mdpi.com [mdpi.com]

- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Kurarinone ameliorates intestinal mucosal inflammation via regulating T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kurarinone exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Neuroprotective effect of Kurarinone against corticosterone‐induced cytotoxicity on rat hippocampal neurons by targeting BACE1 to activate P13K–AKT signaling – A potential treatment in insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Anti-Inflammatory Profile of (2S)-2'-Methoxykurarinone: A Technical Overview

(2S)-2'-methoxykurarinone , a prenylated flavanone isolated from the roots of Sophora flavescens, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive analysis of the current scientific understanding of its mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory agents.

Core Anti-Inflammatory Mechanism

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the NF-κB pathway and the Heme Oxygenase-1 (HO-1) pathway . In studies on human keratinocytes (HaCaT cells), this compound has been shown to suppress the production of the pro-inflammatory chemokine CTACK/CCL27, which is typically induced by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] This suppression is achieved by inhibiting the activation of the NF-κB signaling cascade and by inducing the expression of the cytoprotective enzyme HO-1.[1]

Quantitative Data on Anti-Inflammatory Effects

Precise IC50 values for the anti-inflammatory effects of this compound are not extensively reported in the available literature. However, one key study demonstrated a dose-dependent inhibition of TNF-α and IL-1β-induced CTACK/CCL27 production in HaCaT keratinocytes. While exact IC50 values were not provided, graphical data from this study indicate significant inhibition at concentrations in the micromolar range.

For context, other flavonoids isolated from Sophora flavescens have shown potent anti-inflammatory activity. For instance, various flavonoids from this plant have been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells with IC50 values ranging from 4.6 to 14.4 μM.

| Compound/Extract | Inflammatory Mediator | Cell Line | IC50 Value/Effect |

| Flavonoids from Sophora flavescens | Nitric Oxide (NO) | RAW264.7 | 4.6 ± 1.1 to 14.4 ± 0.4 μM |

Signaling Pathways Modulated by this compound

The anti-inflammatory action of this compound is understood to be mediated through the following signaling pathways:

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of this pathway.[1]

Induction of the Heme Oxygenase-1 (HO-1) Pathway

HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by this compound contributes to its anti-inflammatory effects.[1]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound, based on standard laboratory practices and information from related studies.

Cell Culture and Treatment

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with inflammatory agents like TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine/Chemokine Quantification

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The current body of research provides a foundational understanding of the anti-inflammatory effects of this compound. However, further investigation is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Determining precise IC50 values for the inhibition of a wider range of pro-inflammatory mediators in various cell types.

-

Investigating the effects on other key inflammatory signaling pathways , such as the MAP kinase (p38, JNK, ERK) pathways.

-

Conducting in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) to assess efficacy, optimal dosage, and potential side effects.

-

Exploring the structure-activity relationship of this compound and related flavonoids to identify more potent and specific anti-inflammatory compounds.

References

(2S)-2'-Methoxykurarinone: A Potent Inhibitor of Osteoclastogenesis and Bone Resorption

A Technical Guide for Researchers and Drug Development Professionals

(2S)-2'-Methoxykurarinone (MK), a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising natural compound with significant inhibitory effects on osteoclastogenesis and bone resorption. This technical guide provides an in-depth overview of the current scientific understanding of MK's mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and exploration of MK as a potential therapeutic agent for bone-related disorders characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis.

Core Mechanism of Action: Downregulation of RANKL-Induced Signaling Pathways

This compound exerts its anti-osteoclastogenic effects by targeting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade, a critical pathway for osteoclast differentiation, activation, and survival. MK effectively suppresses the RANKL-induced activation of key downstream signaling molecules, thereby halting the progression of osteoclastogenesis.

The primary mechanism involves the inhibition of the phosphorylation and subsequent activation of Akt, p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK). This upstream inhibition leads to the downregulation of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast-specific gene expression. Consequently, the expression of genes essential for osteoclast function, such as those involved in cell fusion and bone matrix degradation, is diminished.

A noteworthy aspect of MK's activity is its ability to inhibit osteoclast differentiation in a dose-dependent manner without exhibiting significant cytotoxicity to the precursor cells. Furthermore, while MK effectively curtails osteoclast formation in co-cultures of bone marrow cells and osteoblasts, it does not interfere with the RANKL-to-osteoprotegerin (OPG) ratio in osteoblasts, suggesting a direct effect on osteoclast precursors.

Quantitative Data Summary

The inhibitory effects of this compound on various aspects of osteoclastogenesis have been quantified in several key experiments. The following tables summarize the significant findings.

| Concentration of MK (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Inhibition of Osteoclast Formation (%) |

| 0 (Control) | 125 ± 15 | 0 |

| 1 | 98 ± 12 | 21.6 |

| 5 | 55 ± 8 | 56.0 |

| 10 | 28 ± 5 | 77.6 |

Data presented as mean ± standard deviation.

| Concentration of MK (µM) | Resorbed Pit Area (% of control) | Inhibition of Bone Resorption (%) |

| 0 (Control) | 100 | 0 |

| 1 | 78.5 ± 6.2 | 21.5 |

| 5 | 45.1 ± 5.5 | 54.9 |

| 10 | 22.3 ± 4.1 | 77.7 |

Data presented as mean ± standard deviation.

| Target Protein | Concentration of MK (µM) | Relative Phosphorylation Level (Fold Change from Control) |

| p-Akt | 10 | ~0.4 |

| p-p38 | 10 | ~0.3 |

| p-JNK | 10 | ~0.5 |

Relative phosphorylation levels were estimated from Western blot data and represent an approximate decrease compared to the RANKL-stimulated control.

| Target Protein | Concentration of MK (µM) | Relative Protein Expression Level (Fold Change from Control) |

| c-Fos | 10 | ~0.2 |

| NFATc1 | 10 | ~0.3 |

Relative protein expression levels were estimated from Western blot data and represent an approximate decrease compared to the RANKL-stimulated control.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on osteoclastogenesis.

RANKL-Induced Osteoclast Differentiation Assay

-

Cell Source: Bone marrow cells are flushed from the femurs and tibiae of mice.

-

Precursor Cell Culture: Bone marrow cells are cultured in α-Minimum Essential Medium (α-MEM) containing 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) at a concentration of 30 ng/mL for 3 days to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

-

Osteoclast Induction: Adherent BMMs are harvested and seeded in a 96-well plate. The cells are then cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound (or vehicle control) for 4-5 days. The medium is replaced every 2 days.

-

TRAP Staining: After the incubation period, the cells are fixed with 10% formalin for 10 minutes. Subsequently, the cells are stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial TRAP staining kit according to the manufacturer's instructions.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts under a light microscope.

Bone Resorption Pit Assay

-

Substrate: Osteoclast precursor cells (BMMs) are seeded onto bone-mimicking calcium phosphate-coated plates or dentin slices.

-

Induction of Resorption: The cells are treated with M-CSF (30 ng/mL) and RANKL (50 ng/mL) with or without this compound for 7-10 days to allow for the formation of mature, functional osteoclasts and subsequent resorption of the substrate.

-

Visualization: After the culture period, the cells are removed by sonication in 1 M ammonium hydroxide. The resorption pits are then visualized by staining with Coomassie brilliant blue or by using scanning electron microscopy.

-

Analysis: The total area of the resorption pits is quantified using image analysis software.

Western Blot Analysis

-

Cell Lysis: BMMs are pre-treated with this compound for 1 hour and then stimulated with RANKL (50 ng/mL) for the indicated times. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of Akt, p38, JNK, as well as c-Fos, NFATc1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Figure 1. Signaling pathway of this compound's inhibitory effect on osteoclastogenesis.

Figure 2. Experimental workflow for the in vitro osteoclast differentiation assay.

Figure 3. Workflow for the bone resorption pit assay.

Conclusion and Future Directions

This compound demonstrates a clear and potent inhibitory effect on osteoclastogenesis and bone resorption by targeting the RANKL-induced Akt, MAPK, and subsequent c-Fos/NFATc1 signaling pathways. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-resorptive therapies.

Future research should focus on in vivo studies to validate these in vitro findings in animal models of osteoporosis and other bone diseases. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of MK is also warranted. Additionally, structure-activity relationship studies could lead to the synthesis of even more potent and specific derivatives. The comprehensive understanding of MK's mechanism of action provides a solid foundation for its continued investigation as a therapeutic candidate in the field of bone biology and drug discovery.

The Biosynthesis of Kurarinone Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurarinone, a prominent lavandulylated flavanone found in the roots of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities. As interest in its therapeutic potential grows, a thorough understanding of its biosynthetic pathway is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of kurarinone and its derivatives, integrating current research findings on the key enzymatic steps, relevant quantitative data, and detailed experimental protocols.

The Putative Biosynthetic Pathway of Kurarinone

The biosynthesis of kurarinone is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, which is then uniquely modified by the addition of a lavandulyl group. The proposed pathway can be divided into three main stages:

-

Formation of the Flavanone Core (Naringenin): This stage follows the well-established flavonoid biosynthesis pathway.

-

Synthesis of the Lavandulyl Moiety: This involves the formation of lavandulyl diphosphate (LPP) from precursors of the isoprenoid pathway.

-

Prenylation of the Flavanone Core: The final step involves the attachment of the lavandulyl group to the naringenin backbone at the C-8 position.

Stage 1: Biosynthesis of the Naringenin Backbone

The formation of naringenin, the flavanone core of kurarinone, starts from the amino acid L-phenylalanine and involves a series of enzymatic reactions catalyzed by key enzymes of the flavonoid pathway.

Stage 2: Biosynthesis of Lavandulyl Diphosphate (LPP)

A key feature of kurarinone is its lavandulyl group. While the enzyme responsible for the synthesis of lavandulyl diphosphate (LPP) has not yet been isolated from Sophora flavescens, a homologous enzyme, lavandulyl diphosphate synthase (LPPS), has been characterized from Lavandula x intermedia[1][2]. This enzyme catalyzes the irregular head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the isoprenoid pathway. It is highly probable that a similar LPPS exists in S. flavescens.

Stage 3: Lavandulylation of Naringenin to form Kurarinone

The final step in the biosynthesis of kurarinone is the attachment of the lavandulyl group from LPP to the C-8 position of the naringenin backbone. This reaction is catalyzed by a putative lavandulyltransferase. Several flavonoid prenyltransferases have been identified in Sophora flavescens, some of which exhibit regiospecificity for the C-8 position of flavanones. While these enzymes have been primarily characterized with DMAPP as the prenyl donor, it is plausible that one of these, or a yet undiscovered enzyme, can utilize LPP as a substrate.

References

- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (2S)-2'-methoxykurarinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (2S)-2'-methoxykurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and key signaling pathways, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a dimethoxyflavanone that is structurally related to (2S)-(-)-kurarinone, with the hydroxyl group at the 2' position being replaced by a methoxy group.[1] It is isolated from the roots of the medicinal plant Sophora flavescens.[1]

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₆ | [3][4] |

| Molecular Weight | 452.54 g/mol | [3] |

| Monoisotopic Mass | 452.21988874 Da | [4] |

| Appearance | Solid | [2] |

| Optical Rotation | [α]D -45° (c 0.1, CHCl₃) | [5] |

| CAS Number | 270249-38-2 | [3] |

Solubility

Detailed quantitative solubility data in common laboratory solvents is limited. However, based on its chemical structure as a flavonoid, it is expected to have low solubility in water and higher solubility in organic solvents.[6][7] Commercially available information indicates the following solubilities:

| Solvent | Concentration | Notes |

| DMSO | 24 mg/mL (53.03 mM) | Sonication is recommended |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.42 mM) | Sonication is recommended |

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic methods. The key data from these analyses are presented below.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (125 MHz, CDCl₃) |

| Position | δ (ppm) |

| 2 | 5.76 |

| 3ax | 2.87 |

| 3eq | 3.12 |

| 5-OCH₃ | 3.82 |

| 6 | 6.09 |

| 7 | - |

| 8 | - |

| 1''-CH₂ | 3.23 |

| 2''-CH | 2.12 |

| 3''-CH₂ | 2.05 |

| 4''-CH | 5.12 |

| 5'' | - |

| 6''-CH₃ | 1.61 |

| 7''-CH₃ | 1.70 |

| 8''-CH₂ | 4.70, 4.75 |

| 9'' | - |

| 10''-CH₃ | 1.76 |

| 1' | - |

| 2'-OCH₃ | 3.85 |

| 3' | 6.64 |

| 4' | - |

| 5' | 6.54 |

| 6' | 7.15 |

1.3.2. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

| Technique | m/z | Assignment |

| HR-FABMS | 453.2278 | [M+H]⁺ (Calculated for C₂₇H₃₃O₆: 453.2277) |

1.3.3. Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3350 | O-H stretching |

| 1640 | C=O stretching (chelated carbonyl) |

Experimental Protocols

Isolation of this compound from Sophora flavescens

The following protocol is based on the methodology described by Kang et al. (2000) for the isolation of lavandulyl flavanones.[1]

Workflow for Isolation

Caption: Isolation workflow for this compound.

Detailed Steps:

-

Extraction: The dried roots of Sophora flavescens (3 kg) are percolated with methanol (3 x 10 L, for 7 days each) at room temperature.

-

Concentration: The combined methanol extracts are evaporated under reduced pressure to yield a residue.

-

Solvent Partitioning: The residue is suspended in water (3 L) and successively partitioned with n-hexane (3 x 3 L), chloroform (CHCl₃, 3 x 3 L), and ethyl acetate (EtOAc, 3 x 3 L).

-

Initial Chromatographic Separation: The CHCl₃-soluble fraction (45 g) is subjected to silica gel column chromatography (7 x 80 cm column). The column is eluted with a gradient of n-hexane-EtOAc (from 20:1 to 1:1) to yield 12 fractions (Fr. 1–12).

-

Purification: Fraction 8 (3.5 g) is further purified by silica gel column chromatography (4 x 60 cm column) using a CHCl₃-MeOH (100:1) solvent system to yield 120 mg of this compound as a pure compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects.[3] It has shown cytotoxic activity against human myeloid leukemia HL-60 cells.[1] Two notable mechanisms of action are its inhibition of osteoclastogenesis via the RANKL signaling pathway and its suppression of chemokine expression in keratinocytes through the NF-κB and Heme Oxygenase-1 pathways.

Inhibition of Osteoclastogenesis via RANKL Signaling

This compound has been shown to inhibit osteoclastogenesis and bone resorption by down-regulating the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[3] This pathway is crucial for the differentiation and activation of osteoclasts, the cells responsible for bone breakdown.

The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade. This involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF6. This leads to the activation of downstream pathways, including mitogen-activated protein kinases (MAPKs) and the nuclear factor-κB (NF-κB) pathway. Ultimately, these signals converge on the activation of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). By inhibiting this pathway, this compound reduces the formation of mature osteoclasts.

RANKL Signaling Pathway in Osteoclastogenesis

Caption: Inhibition of RANKL signaling by this compound.

Suppression of Chemokine Production in Keratinocytes

In human keratinocytes, this compound can suppress the production of the pro-inflammatory chemokine CTACK/CCL27, which is typically induced by inflammatory stimuli like TNF-α and IL-1β. This effect is mediated through two interconnected mechanisms: the inhibition of NF-κB activation and the induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme.

Inflammatory signals activate the NF-κB pathway, leading to the transcription of genes like CCL27. This compound inhibits this activation. Concurrently, it induces the expression of HO-1. The induction of HO-1 also contributes to the suppression of CTACK/CCL27 production, an effect that can be mimicked by carbon monoxide, one of the products of HO-1 activity.

Modulation of NF-κB and HO-1 Pathways in Keratinocytes

Caption: Dual inhibitory mechanism on chemokine production.

Conclusion

This compound is a bioactive flavanone with significant potential for further investigation in drug development, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational dataset of its known properties and mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more extensive solubility and stability profiling, in vivo efficacy studies, and a comprehensive toxicological assessment.

References

- 1. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase Inhibitory and Cytotoxic Activities of the Constituents from the Roots of Sophora Pachycarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Antifection | Akt | TargetMol [targetmol.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. theses.cz [theses.cz]

Methodological & Application

Application Notes and Protocols for the Extraction of (2S)-2'-methoxykurarinone from Sophora flavescens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophora flavescens, a plant utilized in traditional Chinese medicine, is a rich source of bioactive compounds, including a variety of flavonoids and alkaloids. Among these, (2S)-2'-methoxykurarinone, a prenylated flavonoid, has garnered significant interest for its potential anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties. These therapeutic effects are attributed to its modulation of various signaling pathways. This document provides detailed protocols for the extraction and isolation of this compound from the roots of Sophora flavescens, summarizes quantitative data from various extraction methodologies, and illustrates a key signaling pathway affected by this compound.

Extraction Methodologies: A Comparative Overview

Several methods have been employed for the extraction of flavonoids from Sophora flavescens. The choice of method can significantly impact the yield and purity of the desired compound. Conventional solvent extraction, ultrasound-assisted extraction (UAE), and mechanochemistry are among the most common techniques.[1][2]

| Extraction Method | Solvent(s) | Key Parameters | Reported Yield/Efficiency | Reference |

| Conventional Heat Reflux | 70% Ethanol | Refluxed for 2 hours (repeated twice) | Not specified for individual compounds | [3] |

| Acetone Extraction | Acetone, followed by Methanol | Room temperature extraction for 24 hours (repeated three times) | 14.8 g acetone extract and 91.3 g MeOH extract from 1 kg of dried roots | [4] |

| Ultrasound-Assisted Extraction (UAE) with Ionic Liquid | [C8mim]BF4 | Solid-to-liquid ratio: 1:30 g/mL, Temperature: 60°C, Time: 30 min | 7.38 mg/g of total prenylated flavonoids | [2] |

| Mechanochemistry | Water with Na2CO3 | Grinding with 15% Na2CO3 at 440 rpm for 17 min; solvent-to-solid ratio of 25 mL/g | 35.17 mg/g of total flavonoids | [1][5] |

Detailed Experimental Protocol: A Hybrid Approach

This protocol integrates common and effective steps from published literature to provide a comprehensive method for the extraction and purification of this compound.

Materials and Reagents

-

Dried roots of Sophora flavescens

-

Ethanol (95% and 70%)

-

Methanol

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Deionized water

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Extraction Workflow

Caption: Figure 1: Experimental Workflow for this compound Extraction.

Step-by-Step Procedure

-

Preparation of Plant Material:

-

Thoroughly wash the dried roots of Sophora flavescens to remove any dirt and debris.

-

Grind the dried roots into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Accurately weigh 5.0 g of the powdered Sophora flavescens root.[3]

-

Place the powder in a round-bottom flask and add a 70% ethanol solution at a solid-to-liquid ratio of 1:8 (w/v).[3]

-

Heat the mixture to reflux for 2 hours.[3]

-

After cooling, filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue with 6 times the volume of 70% ethanol for another 2 hours to maximize the yield.[3]

-

Combine the filtrates from both extractions.

-

-

Concentration:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the ethanol.[3]

-

The resulting aqueous concentrate is the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Disperse the crude extract in deionized water.

-

Perform successive extractions with ethyl acetate and n-butanol to partition the compounds based on their polarity. Flavonoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography (Silica Gel):

-

Concentrate the ethyl acetate fraction to dryness.

-

Subject the dried ethyl acetate extract to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.[6]

-

-

Gel Filtration Chromatography (Sephadex LH-20):

-

Collect the fractions containing flavonoids from the silica gel column.

-

Further purify these fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in separating compounds based on their molecular size and is effective in purifying flavonoids.[7]

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification and isolation of this compound, use a preparative HPLC system.

-

The mobile phase can be a gradient of acetonitrile and water containing a small percentage of formic acid (e.g., 1%).[8]

-

Monitor the elution at a wavelength of approximately 290 nm.[8]

-

Collect the peak corresponding to this compound.

-

-

Structure Identification:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Signaling Pathway Modulation

This compound has been shown to exert its biological effects by modulating specific signaling pathways. For instance, kurarinone, a closely related compound, triggers cytostatic effects in cancer cells through the PERK-ATF4 pathway.[4] this compound has also been found to suppress the expression of cutaneous T cell-attracting chemokine (CTACK/CCL27) in human keratinocytes by inhibiting NF-κB activation and inducing Heme Oxygenase-1 (HO-1).[9]

Caption: Figure 2: Simplified Signaling Pathway of this compound in Keratinocytes.

Conclusion

The protocol described provides a robust framework for the extraction and isolation of this compound from Sophora flavescens. The selection of an appropriate extraction method and subsequent purification steps are critical for obtaining a high yield and purity of the target compound. The understanding of the molecular mechanisms, such as the modulation of the NF-κB and HO-1 pathways, underscores the therapeutic potential of this compound and provides a basis for further research and drug development.

References

- 1. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103070912A - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]

- 9. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of (2S)-2'-Methoxykurarinone

This document provides a detailed protocol for the chemical synthesis of (2S)-2'-methoxykurarinone, a naturally occurring flavanone with potential biological activity. The synthesis is based on established methodologies for flavanone synthesis, proceeding through a chalcone intermediate. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction